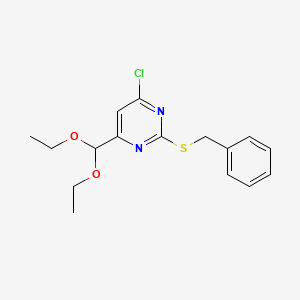

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine (2-BSCDEM) is a small organic molecule belonging to the class of pyrimidines. It is a heterocyclic compound, which means it contains two or more different types of atoms in its ring structure. Pyrimidines are important for their use in pharmaceuticals, diagnostics, and agrochemicals. 2-BSCDEM is an important precursor for the synthesis of a variety of bioactive compounds, and has been used in a number of research applications.

Scientific Research Applications

Synthesis and Biological Evaluation

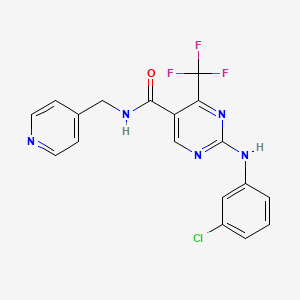

- Pyrimidine derivatives, including 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine, are notable for their wide array of bioactivities. They are potential components for new drug research due to their presence as scaffolds in non-typical nitrogen bases in DNA and in some natural bioactive compounds. Studies have shown that derivatives with a benzylsulfanyl group exhibit moderate anticancer properties and some antimicrobial action against bacteria and fungi (Stolarczyk et al., 2021).

Structural Analysis

- The structural analysis of this compound has been a subject of interest. For instance, studies involving X-ray crystallography have been conducted to understand the orientation and conformation of the molecule's benzene rings and other groups (El-Emam et al., 2011).

Fluorescence Properties

- Novel fluorescent compounds involving pyrimidine derivatives have been synthesized. Among these, compounds with a benzylsulfanyl group at the 4-position of the pyrimidine ring have shown strong solid-state fluorescence. These compounds' absorption and emission properties have been studied using quantum-chemical calculations (Yokota et al., 2012).

Antimicrobial and Antihypertensive Potential

- Research into the antimicrobial properties of N-alkyl-2-benzylsulfanyl-pyrimidine derivatives, which are related to this compound, has shown a negative influence on the growth of multidrug-resistant bacteria like Escherichia coli and Staphylococcus aureus (Patrick-Armand et al., 2021).

- Another study synthesized 1,4-dihydro-5-pyrimidine carboxamides with substituted benzylsulfanyl groups, demonstrating significant antihypertensive activity in rat models, comparable to the standard drug nifedipine (Alam et al., 2010).

Optical Properties

- Investigations into the linear and nonlinear optical properties of thiopyrimidine derivatives, including those similar to this compound, have shown promising applications in medicine and nonlinear optics. These studies have used density functional theory to explore structural parameters and electronic properties (Hussain et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-benzylsulfanyl-4-chloro-6-(diethoxymethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S/c1-3-20-15(21-4-2)13-10-14(17)19-16(18-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOJKACWKSCUGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=NC(=N1)SCC2=CC=CC=C2)Cl)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428245 |

Source

|

| Record name | 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

525559-14-2 |

Source

|

| Record name | 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B1336684.png)

![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)